3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide
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Overview
Description
3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is a complex organic compound with a unique structure that includes a hydroxy group, a tetrahydrofuran ring, and a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide typically involves multiple steps. One common method includes the reaction of dodecanoic acid with a suitable amine to form the dodecanamide intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxy group and the tetrahydrofuran ring. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amide group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the tetrahydrofuran ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylcoclaurine: An isoquinoline alkaloid with similar structural features.
N-(3-Hydroxydodecanoyl)-DL-homoserine lactone: A quorum sensing agent with a similar hydroxy and amide structure.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
216596-73-5 |
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Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]dodecanamide |
InChI |
InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19)/t13?,14-/m0/s1 |
InChI Key |
RGTXFFYJJNWEPV-KZUDCZAMSA-N |
Isomeric SMILES |
CCCCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)NC1CCOC1=O)O |
Origin of Product |
United States |
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